9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the following steps:
Formation of the Organotin Intermediate: The initial step involves the preparation of the dimethylstannylene intermediate. This is achieved by reacting dimethyltin dichloride with a thiol compound under controlled conditions.
Esterification: The organotin intermediate is then reacted with 9,12-octadecadienoic acid in the presence of a suitable catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of the dimethylstannylene intermediate.
Continuous Esterification Process: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester
- 9,12-Octadecadienoic acid (9Z,12Z)-, cadmium salt
- 9,12-Octadecadienoic acid (9Z,12Z)-, aluminum salt
Uniqueness
Compared to similar compounds, 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is unique due to its organotin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
67859-64-7 |
---|---|
Molecular Formula |
C42H76O4S2Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
2-[dimethyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C20H36O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChI Key |
UKIZQXMWVOWDOF-ZHEBOFABSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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